Carfentrazone Ethyl-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

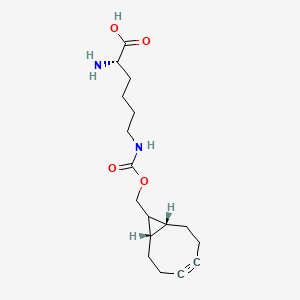

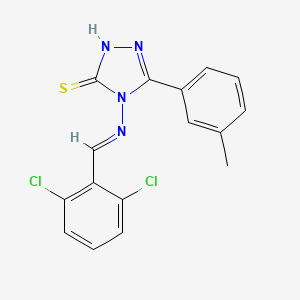

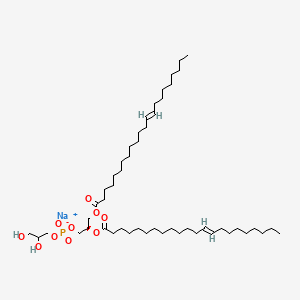

Carfentrazone Ethyl-d5 is a deuterated analog of Carfentrazone-ethyl, a broad-spectrum, systemic, selective post-emergence triazolone herbicide. It is primarily used in agricultural settings to control broadleaf weeds in various crops such as rice, wheat, soybean, and corn . The deuterated form, this compound, is often used as an analytical standard in scientific research due to its stability and distinct isotopic signature .

Métodos De Preparación

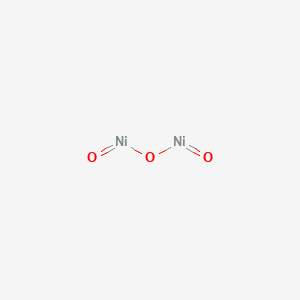

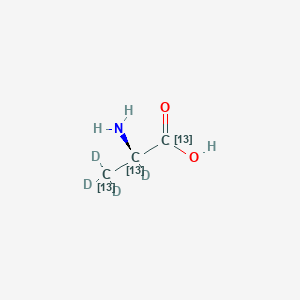

The synthesis of Carfentrazone Ethyl-d5 involves several steps:

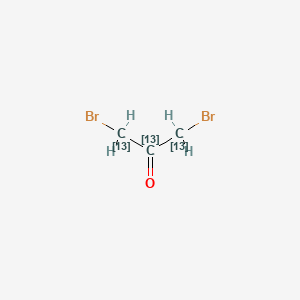

Análisis De Reacciones Químicas

Carfentrazone Ethyl-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carfentrazone, which is a metabolite of Carfentrazone-ethyl.

Hydrolysis: The ester moiety can be hydrolyzed to form F8426-chloropropionic acid.

Reduction: The compound can be reduced by hydrogen in the presence of a palladium catalyst.

Common reagents used in these reactions include hydrogen, palladium catalysts, and oxidizing agents like OXONE® . The major products formed from these reactions are carfentrazone and F8426-chloropropionic acid .

Aplicaciones Científicas De Investigación

Carfentrazone Ethyl-d5 is widely used in scientific research for various applications:

Agricultural Research: It is used to study the degradation dynamics and residue behavior of herbicides in soil and crops.

Environmental Studies: Researchers use it to investigate the stereoselective degradation behavior of herbicides in different soil types.

Analytical Chemistry: Due to its stable isotopic signature, it serves as an analytical standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses.

Mecanismo De Acción

Carfentrazone Ethyl-d5 exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the chlorophyll biosynthetic pathway . This inhibition leads to the accumulation of peroxidative agents that disrupt cell membranes, causing chlorosis and necrosis in plants .

Comparación Con Compuestos Similares

Carfentrazone Ethyl-d5 is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic labeling. Similar compounds include:

Carfentrazone-ethyl: The non-deuterated form used widely as a herbicide.

Fenoxaprop-p-ethyl: Another herbicide used for controlling grass weeds.

Pinoxaden: A herbicide used for controlling grass weeds in cereal crops.

These compounds share similar herbicidal properties but differ in their specific targets and degradation behaviors.

Propiedades

Fórmula molecular |

C15H14Cl2F3N3O3 |

|---|---|

Peso molecular |

417.2 g/mol |

Nombre IUPAC |

1,1,2,2,2-pentadeuterioethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate |

InChI |

InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3/i1D3,3D2 |

Clave InChI |

MLKCGVHIFJBRCD-WNWXXORZSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl |

SMILES canónico |

CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)